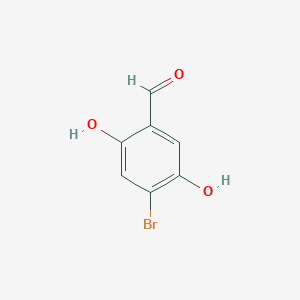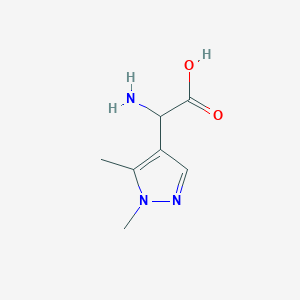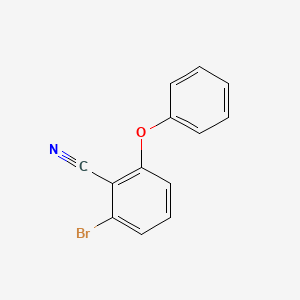
2-Bromo-6-phenoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO. It has a molecular weight of 274.11 . The compound is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenoxybenzonitrile consists of a benzonitrile group attached to a phenyl group via an oxygen atom . The benzonitrile group contains a bromine atom at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-6-phenoxybenzonitrile are not available, brominated compounds like this one are often used in substitution reactions. The bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of compounds .Physical And Chemical Properties Analysis
2-Bromo-6-phenoxybenzonitrile has a molecular weight of 274.11 and a molecular formula of C13H8BrNO . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found .Applications De Recherche Scientifique
Biotransformation and Environmental Impact
2-Bromo-6-phenoxybenzonitrile, closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), is significant in environmental science due to its biotransformation under various conditions. Knight et al. (2003) studied the anaerobic biodegradability of bromoxynil and its transformation products, observing their depletion under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, indicating a potential for degradation in different anaerobic environments (Knight, Berman & Häggblom, 2003).
Spectroscopic and Optical Studies
Kumar and Raman (2017) explored the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound structurally similar to 2-Bromo-6-phenoxybenzonitrile, using Density Functional Theory (DFT). They analyzed its spectroscopic properties and potential applications in Non-Linear Optical (NLO) properties like Frequency doubling and Second Harmonic Generation (SHG), which are crucial in advanced optical technologies (Kumar & Raman, 2017).
Pharmaceutical Intermediate Synthesis
Meng Fan-hao (2012) demonstrated the synthesis of 5-Bromo-2-isobutoxybenzonitrile, which can be a key intermediate in synthesizing drugs like Febuxostat. This highlights the role of brominated benzonitriles in pharmaceutical manufacturing, offering a pathway to synthesize complex therapeutic agents (Meng, 2012).
Chemical Synthesis and Methodology
The study by Szumigala et al. (2004) on the synthesis of 2-bromo-3-fluorobenzonitrile, although not directly on 2-Bromo-6-phenoxybenzonitrile, shows the versatility of brominated benzonitriles in chemical synthesis. Their work demonstrates a scalable method for synthesizing structurally similar compounds, which is vital in developing new materials and pharmaceuticals (Szumigala, Devine, Gauthier & Volante, 2004).
Photophysical and Chiroptical Properties
Hamrouni et al. (2020) investigated a compound structurally related to 2-Bromo-6-phenoxybenzonitrile, focusing on its photophysical and chiroptical properties. Their research provides insights into the potential of such compounds in optoelectronic applications due to their significant emission in the blue region and suitable electrochemical band gaps (Hamrouni, Hafedh, Chmeck & Aloui, 2020).
Propriétés
IUPAC Name |
2-bromo-6-phenoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNKFWPSXARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
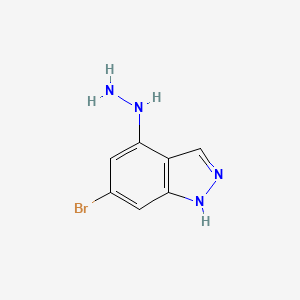
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)



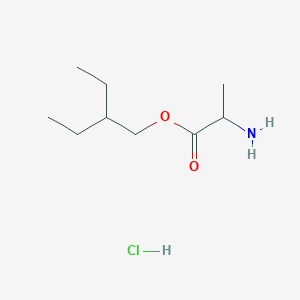
![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
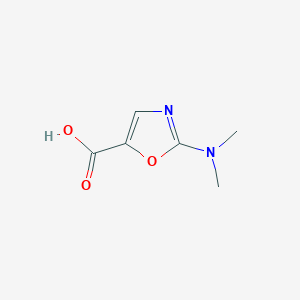

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)
